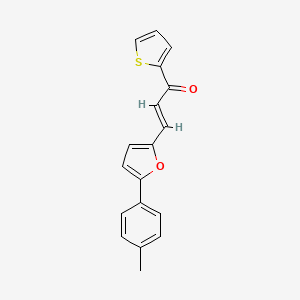

(E)-1-(thiophen-2-yl)-3-(5-(p-tolyl)furan-2-yl)prop-2-en-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-1-(thiophen-2-yl)-3-(5-(p-tolyl)furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H14O2S and its molecular weight is 294.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(E)-1-(thiophen-2-yl)-3-(5-(p-tolyl)furan-2-yl)prop-2-en-1-one is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

1. Synthesis

The synthesis of this compound typically involves the use of starting materials such as thiophene derivatives and furan-based compounds. The reaction conditions often include heating in the presence of a catalyst, leading to the formation of the desired chalcone structure. For instance, a related compound was synthesized with a yield of 65% under optimized conditions involving CuI and DBU as catalysts .

2.1 Antioxidant Activity

Research has demonstrated that derivatives of this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases.

2.2 Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial activity against a range of pathogens. For example, it has been tested against both Gram-positive and Gram-negative bacteria, showing promising results that suggest its potential as an antimicrobial agent.

2.3 Anticancer Properties

The anticancer effects of this compound have been investigated in various cancer cell lines. In particular, compounds with similar structures have been reported to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways associated with cell survival .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

3.1 Enzyme Inhibition

Several studies have focused on the inhibitory effects of this compound on enzymes like tyrosinase, which is involved in melanin production. Compounds derived from similar structures have shown IC50 values in the low micromolar range, indicating strong inhibitory potential .

3.2 Molecular Docking Studies

Molecular docking studies suggest that this compound can bind effectively to the active sites of target enzymes, providing insights into its mechanism of action at the molecular level.

Case Study 1: Anticancer Activity

In a study evaluating the effects on B16F10 melanoma cells, it was found that treatment with derivatives of this compound led to a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis being confirmed via flow cytometry assays .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that support the compound's potential as an antimicrobial agent .

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly in antioxidant, antimicrobial, and anticancer domains. Continued exploration into its mechanisms and efficacy could pave the way for novel therapeutic applications.

Tables

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for this chalcone derivative, and how can reaction conditions be optimized for yield and purity?

The Claisen-Schmidt condensation is a widely used method for synthesizing α,β-unsaturated ketones like chalcones. A typical procedure involves reacting equimolar amounts of 2-acetylthiophene and 5-(p-tolyl)furan-2-carbaldehyde in ethanol under basic conditions (e.g., 50% KOH) at temperatures below 100°C for 24 hours . Post-reaction, the product is precipitated using ice-water, filtered, and recrystallized from ethanol (yields: 72–78%). Optimization strategies include:

- Catalyst screening : Replace KOH with milder bases (e.g., NaOH or piperidine) to reduce side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful pH control.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) improves purity for sensitive downstream applications.

Q. How can spectroscopic techniques confirm the structure and stereochemistry of this compound?

- NMR :

- ¹H NMR : Look for diagnostic peaks: (i) α,β-unsaturated ketone protons (δ 6.8–7.5 ppm as doublets, J = 15–17 Hz for trans configuration), (ii) thiophene/furan aromatic protons (δ 6.5–8.0 ppm), (iii) p-tolyl methyl group (δ 2.3–2.5 ppm) .

- ¹³C NMR : Confirm carbonyl (C=O) at δ 185–190 ppm and conjugated alkene carbons (δ 120–140 ppm).

Advanced Research Questions

Q. What computational methods predict the electronic properties and non-linear optical (NLO) behavior of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G* level is recommended:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess charge-transfer efficiency. Narrow gaps (<3 eV) suggest strong NLO activity .

- Hyperpolarizability (β) : Use Gaussian or ORCA software to compute β values, which correlate with second-harmonic generation (SHG) efficiency.

- Solvent effects : Include polarizable continuum models (PCM) to simulate solvent interactions .

Q. How can crystallographic data reveal solid-state conformation and intermolecular interactions?

Single-crystal X-ray diffraction provides:

- Torsion angles : Confirm the E-stereochemistry of the α,β-unsaturated ketone (torsion angle ~180°).

- Intermolecular interactions :

- C–H···π interactions : Between thiophene/furan rings and adjacent aromatic systems (distance: 3.1–3.5 Å).

- Van der Waals forces : Stabilize layered packing motifs .

- Thermal ellipsoids : Assess dynamic disorder or thermal motion in the crystal lattice.

Q. What strategies resolve contradictions in biological activity data across assays?

- Dose-response validation : Repeat assays with standardized protocols (e.g., MIC for antimicrobial activity) across multiple cell lines .

- Metabolic interference : Test for cytochrome P450 interactions using liver microsome models.

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., halogenated or methoxy-substituted derivatives) to isolate pharmacophores .

属性

IUPAC Name |

(E)-3-[5-(4-methylphenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2S/c1-13-4-6-14(7-5-13)17-11-9-15(20-17)8-10-16(19)18-3-2-12-21-18/h2-12H,1H3/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDWBOZEIHUHPT-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。